Sodium azide (Na(N3))

Catalog No.
S9087827
CAS No.
M.F
N3Na
M. Wt
65.010 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium azide (Na(N3))

Product Name

Sodium azide (Na(N3))

IUPAC Name

sodium;azide

Molecular Formula

N3Na

Molecular Weight

65.010 g/mol

InChI

InChI=1S/N3.Na/c1-3-2;/q-1;+1

InChI Key

PXIPVTKHYLBLMZ-UHFFFAOYSA-N

Canonical SMILES

[N-]=[N+]=[N-].[Na+]

Sodium azide is a colorless, crystalline salt that is highly soluble in water. It is primarily known for its role as a gas-generating agent in automotive airbag systems and as a precursor in the synthesis of other azide compounds. The compound consists of the azide ion (N₃⁻), which is linear and composed of three nitrogen atoms. Sodium azide exists in two crystalline forms: rhombohedral and hexagonal, both of which exhibit layered structures with sodium ions occupying octahedral sites .

  • Formation of Hydrazoic Acid: When treated with strong acids, sodium azide produces hydrazoic acid (HN₃), a highly toxic gas:
    H++N3HN3\text{H}^++\text{N}_3^-\rightarrow \text{HN}_3
  • Nucleophilic Substitution Reactions: The azide ion acts as a strong nucleophile in various substitution reactions, including the formation of organic azides from halogenated hydrocarbons .
  • Destruction Reactions: Sodium azide can be decomposed using nitrous acid to produce nitrogen gas:
    2NaN3+2HNO23N2+2NO+2NaOH2\text{NaN}_3+2\text{HNO}_2\rightarrow 3\text{N}_2+2\text{NO}+2\text{NaOH}

These reactions highlight both the utility and hazards associated with sodium azide.

Sodium azide exhibits significant biological activity due to its toxicity. It functions similarly to cyanide by inhibiting cellular respiration through binding to iron in heme-containing enzymes. This inhibition leads to reduced oxygen transport and utilization in tissues, which can result in severe physiological effects, including central nervous system depression and cardiovascular issues . Acute exposure can lead to symptoms such as headache, dizziness, and respiratory distress.

Several methods exist for synthesizing sodium azide:

  • Wislicenus Process: This method involves the reaction of sodium amide with nitrous oxide in liquid ammonia:
    • Step 1:
      2Na+2NH32NaNH2+H22\text{Na}+2\text{NH}_3\rightarrow 2\text{NaNH}_2+\text{H}_2
    • Step 2:
      2NaNH2+N2O2NaN3+2NH32\text{NaNH}_2+\text{N}_2\text{O}\rightarrow 2\text{NaN}_3+2\text{NH}_3
  • Curtius Rearrangement: In this laboratory method, sodium nitrite reacts with hydrazine to yield sodium azide .
  • Direct Combination: Sodium nitrate can react with sodium amide to produce sodium azide directly:
    3NaNH2+NaNO3NaN3+3NaOH+NH33\text{NaNH}_2+\text{NaNO}_3\rightarrow \text{NaN}_3+3\text{NaOH}+\text{NH}_3

Sodium azide has a variety of applications across different fields:

  • Automotive Industry: It is primarily used as a gas generator in airbag systems.
  • Chemical Synthesis: Sodium azide serves as a precursor for synthesizing other azides used in pharmaceuticals and explosives.
  • Biochemistry: It is employed as a preservative in biochemical solutions due to its antimicrobial properties .

Sodium azide interacts with various substances, leading to significant safety concerns:

  • Reactivity with Metals: Sodium azide can react with metals such as silver and lead to form highly explosive metal azides. This reactivity necessitates careful handling and storage protocols .
  • Hydrolysis: In aqueous solutions, sodium azide hydrolyzes to produce hydrazoic acid, which poses additional toxicity risks .

Sodium azide shares similarities with other compounds containing the azide group. Here are some notable comparisons:

CompoundFormulaPropertiesUnique Features
Lead AzidePb(N₃)₂Sensitive primary explosiveUsed in detonators; higher sensitivity than sodium azide
Silver AzideAgN₃Explosive; used in detonatorsMore sensitive than sodium azide; used in pyrotechnics
Potassium AzideKN₃Soluble; used similarly to sodium azideLess commonly used than sodium azide
Organic AzidesR-N₃ (R = alkyl)Varies; often used in organic synthesisCan be less stable; often used for click chemistry

Sodium azide's relatively lower sensitivity compared to lead and silver azides makes it safer for certain applications while still being highly reactive under specific conditions.

The Curtius and Thiele method, first reported in the early 20th century, established the foundational approach for sodium azide synthesis via alkyl nitrite reduction. This two-step process involves the reaction of nitrite esters with hydrazine hydrate in the presence of sodium hydroxide:

  • Formation of alkyl nitrites:
    Alkyl nitrites (e.g., ethyl nitrite) are synthesized by reacting sodium nitrite with alcohols (e.g., ethanol) under acidic conditions:
    $$
    2 \text{NaNO}2 + 2 \text{C}2\text{H}5\text{OH} + \text{H}2\text{SO}4 \rightarrow 2 \text{C}2\text{H}5\text{ONO} + \text{Na}2\text{SO}4 + 2 \text{H}2\text{O}
    $$
    The resulting alkyl nitrite is then combined with hydrazine hydrate and sodium hydroxide to yield sodium azide:
    $$
    \text{C}2\text{H}5\text{ONO} + \text{N}2\text{H}4\cdot\text{H}2\text{O} + \text{NaOH} \rightarrow \text{NaN}3 + \text{C}2\text{H}5\text{OH} + 3 \text{H}_2\text{O}
    $$

  • Challenges of alkyl nitrite volatility:
    Traditional methods relied on low-molecular-weight alkyl nitrites (e.g., methyl or ethyl nitrite), which exhibit high volatility and flammability. These properties necessitated prolonged reaction times (2–6 hours) to mitigate risks of explosive vapor accumulation. Additionally, the miscibility of short-chain alcohols (e.g., ethanol) in aqueous phases complicated product isolation, often requiring energy-intensive distillation steps.

  • Industrial scalability limitations:
    Batch reactors dominated early production, but heterogeneous reaction conditions led to inconsistent mixing and thermal gradients. For example, the Wislicenus process—a competing method involving sodium amide and nitrous oxide—required anhydrous liquid ammonia, posing handling challenges at scale.

ParameterTraditional Batch ProcessModern Continuous Flow
Reaction Time2–6 hours1–30 minutes
Temperature Range50–80°C50–150°C
Solvent RecoveryDistillation requiredIn-line separation
Byproduct FormationUp to 5%<1%

Evolution of Continuous Flow Reactor Systems for Industrial-Scale Manufacturing

The advent of continuous flow reactor systems revolutionized sodium azide production by addressing batch processing limitations. Microchannel and tubular reactors emerged as key technologies, enabling precise control over reaction parameters and enhanced safety profiles.

  • Microchannel reactor architecture:
    These systems employ parallelized reaction channels (1.6–9 mL volume) to achieve rapid heat dissipation and mixing. In a patented process, aqueous hydrazine hydrate/sodium hydroxide and organic nitrite/alcohol phases are co-fed into a microchannel array at 50–150°C and 2–10 bar pressure. The intensified mass transfer reduces reaction times to 1–30 minutes while achieving yields exceeding 90%.

  • Tubular reactor cascades:
    Multi-stage tubular reactors (1–10 modules, 1.6 L each) enable scalability without compromising efficiency. A 2023 study demonstrated a pilot-scale system combining plug flow reactors (PFRs) and continuous stirred tank reactors (CSTRs), achieving 8.9 kg/h productivity of triazole intermediates via azide cycloadditions.

  • Process analytical technology (PAT) integration:
    Real-time monitoring of pH, temperature, and pressure in flow systems allows dynamic adjustment of reagent stoichiometry. For example, maintaining a hydrazine-to-nitrite molar ratio of 1–1.5 suppresses side reactions (e.g., diazene formation) to below 1%.

Paradigm Shift Towards Non-Volatile Organic Phase Modifiers

Recent innovations focus on replacing volatile alkyl nitrites with stabilized organic phase modifiers to enhance reaction kinetics and sustainability.

  • Benzyl nitrite as a non-volatile alternative:
    A 2024 study introduced benzyl nitrite (C₆H₅CH₂ONO) as a nitrite source, leveraging its aryl group’s electron-withdrawing effects to stabilize transition states. This modification reduced activation energy, slashing reaction times to 20 minutes while eliminating volatile organic compound (VOC) emissions.

  • Recyclable solvent systems:
    High-boiling-point alcohols (e.g., benzyl alcohol, bp 205°C) enable closed-loop solvent recovery. Unlike ethanol, benzyl alcohol’s low aqueous solubility (0.6 g/100 mL) permits phase separation without distillation, reducing energy consumption by 40%.

  • Mechanistic insights driving optimization:
    Advanced characterization techniques (e.g., gas chromatography-mass spectrometry) revealed that side reactions predominantly generate nitrogen gas (N₂) and trace ammonia (NH₃). Increasing hydrazine concentration in the organic phase suppresses these pathways by favoring azide ion (N₃⁻) formation over competing radical intermediates.

ModifierBoiling Point (°C)Reaction TimeVOC Emissions
Ethyl nitrite174–6 hoursHigh
Benzyl nitrite20520 minutesNone
Isooctyl nitrite18730 minutesLow

The thermal decomposition of sodium azide involves complex electron transfer mechanisms that dictate its transformation into nitrogen gas and metallic sodium. Studies employing thermogravimetric analysis (TGA) and differential thermal analysis (DTA) reveal a multi-stage process characterized by distinct activation energies.

Activation Energy and Temperature Dependence

Research indicates three activation energy regimes depending on the temperature range:

  • 37 kcal/mol (240–275°C)
  • 59 kcal/mol (280–365°C)
  • 14 kcal/mol (above 300°C) [1] [2].

The lowest activation energy (14 kcal/mol) correlates with the promotion of electrons to excitation levels rather than conduction bands, as the band gap of sodium azide is prohibitively large (~8.5 eV) [1]. At temperatures exceeding 300°C, metallic sodium forms, catalyzing secondary decomposition pathways via electron donation to adjacent azide ions.

Role of Impurities and Defects

Divalent cations (e.g., Ca²⁺, Mg²⁺) sensitize decomposition by stabilizing electron-deficient intermediates. For example, calcium impurities reduce the activation energy by 18%, accelerating nitrogen evolution [1]. This effect is independent of the impurity’s charge, suggesting a defect-mediated electron transfer mechanism rather than direct ionic interactions.

Kinetic Models

The decomposition adheres to the Avrami-Erofeev equation (n = 2), indicative of nucleation-controlled kinetics. A representative rate equation is:
$$ \frac{d\alpha}{dt} = k(1 - \alpha)^2 $$
where $$ \alpha $$ is the fractional decomposition and $$ k $$ is the rate constant [1].

Table 1: Activation Energies in Sodium Azide Decomposition

Temperature Range (°C)Activation Energy (kcal/mol)Mechanism
240–27537Electron excitation to defect states
280–36559Lattice reorganization
>30014Catalyzed electron transfer

Transition Metal-Mediated Activation Modes in Cycloaddition Reactions

Sodium azide participates in copper-catalyzed azide-alkyne cycloadditions (CuAAC), forming 1,2,3-triazoles with high regioselectivity. The reaction proceeds via in situ generation of hydrazoic acid (HN₃) under acidic conditions, followed by coordination to copper(I) centers.

Catalytic Cycle and Ligand Effects

Polydentate N-donor ligands (e.g., tris(benzimidazolyl)methane) enhance catalytic efficiency by stabilizing Cu(I) intermediates. The mechanism involves:

  • Azide Activation: HN₃ coordinates to Cu(I), forming a reactive π-complex.
  • Alkyne Binding: Terminal alkynes undergo deprotonation, yielding copper acetylides.
  • Cycloaddition: A six-membered transition state forms, culminating in triazole synthesis [4].

Substrate Scope and Applications

The reaction tolerates diverse substrates, including unprotected peptides and pharmaceuticals. For instance, Fmoc-l-propargylglycine undergoes cycloaddition to yield orthogonally protected azahistidine (>90% yield) [4].

Table 2: Efficiency of CuAAC with Selected Substrates

SubstrateYield (%)Reaction Time (h)
Phenylacetylene952
Propargylglycine924
Losartan analogue886

Solvent Cage Effects in Photochemical Nitrogen Release Mechanisms

Photolysis of sodium azide generates nitrogen through radical intermediates, with solvent polarity and cage effects modulating reaction kinetics.

Radical Formation and Solvent Interactions

Irradiation at 520 nm induces electron transfer from azide anions (N₃⁻) to form azide radicals (N₃- ) and hydroxide ions:
$$ \text{N}3^- \xrightarrow{h\nu} \text{N}3^- + e^- $$
$$ e^- + \text{H}_2\text{O} \rightarrow \text{OH}^- + \text{H}^- $$ [3].

Polar solvents (e.g., DMSO) stabilize radical pairs via cage effects, delaying nitrogen release. Conversely, nonpolar solvents permit rapid radical recombination, favoring N₂ formation.

Oxygen and Water Influence

Dissolved oxygen quenches excited-state azide ions, forming superoxide (O₂⁻- ) as detected by electron paramagnetic resonance (EPR) [3]. Water inhibits decomposition by adsorbing to reactive sites, increasing the activation energy by 22% in hydrated systems [2].

Table 3: Solvent Effects on Nitrogen Release Rates

SolventDielectric ConstantN₂ Release Rate (mmol/s)
DMSO470.12
Methanol330.25
Hexane1.90.48

The development of hydrogen bonding phase-transfer catalysis represents a revolutionary advancement in sodium azide functionalization chemistry. This innovative approach leverages the unique ability of hydrogen bond donor catalysts to solubilize insoluble inorganic azide salts while simultaneously providing enantiocontrol through chiral recognition events [1] [2].

Mechanistic Framework and Binding Geometries

The fundamental principle underlying hydrogen bonding phase-transfer catalysis involves the formation of discrete hydrogen-bonded complexes between chiral bisurea catalysts and azide anions. Extensive structural investigations using X-ray crystallography, nuclear magnetic resonance spectroscopy, and computational modeling have revealed that the optimal binding geometry involves end-on coordination of the azide anion in a tripodal fashion to all three nitrogen-hydrogen bonds of the BINAM-derived bisurea catalyst [1] [2]. This binding arrangement creates a polarized azide species where the coordinated nitrogen atom bears enhanced negative charge density, rendering it particularly susceptible to electrophilic attack.

The binding affinity between the chiral catalyst (S)-1k and azide anions exhibits remarkable thermodynamic parameters, with association constants Ka(1:1) of 9.14 ± 0.9 × 10³ M⁻¹ and Ka(2:1) of 1.0 ± 0.6 × 10² M⁻¹ in chloroform solution [1]. These binding constants represent approximately two orders of magnitude weaker interaction compared to the corresponding fluoride complexes, indicating that azide complexation provides an optimal balance between catalyst binding and nucleophile activation. The nitrogen-nitrogen donor-acceptor distances range from 2.81 to 2.98 Å in the solid state, confirming the formation of robust hydrogen bonding interactions [1] [2].

Enantioselective Azidation Performance

The catalytic performance of hydrogen bonding phase-transfer systems demonstrates exceptional enantioselectivity in the ring-opening of meso aziridinium electrophiles derived from β-chloroamines. Under optimized reaction conditions employing 10 mol% of catalyst (S)-1k with 2.4 equivalents of sodium azide at -20°C, the system achieves remarkable enantioselectivity of 93.5:6.5 enantiomeric ratio with 74% isolated yield [1]. The reaction tolerates a diverse array of pharmaceutically relevant saturated heterocycles, including substituted piperidines, pyrrolidines, morpholines, piperazines, and tetrahydroisoquinolines, all with consistently high enantioselectivity.

Kinetic investigations reveal that the turnover rate-limiting event involves the generation of a chiral ion pair containing an aziridinium cation and a catalyst-bound azide anion. The rate dependence exhibits first-order kinetics with respect to catalyst concentration and fractional-order dependence (approximately 0.5) on substrate concentration [1]. Catalyst inhibition occurs through accumulation of sodium chloride, which binds more effectively to the hydrogen bond donor than azide, representing a competitive inhibition pathway.

Supramolecular Host-Guest Complexation Strategies for Reaction Control

Supramolecular host-guest chemistry provides an elegant approach to controlling azide reactivity through molecular recognition and spatial organization. The strategic utilization of macrocyclic hosts such as cucurbiturils, cyclodextrins, and calixarenes enables precise control over azide positioning, orientation, and reactivity patterns [3] [4] [5].

Cucurbituril-Based Azide Recognition Systems

Cucurbit [6]uril and cucurbit [7]uril demonstrate exceptional capability for azide guest recognition through complementary binding interactions. The portal regions of these hosts provide optimal electrostatic environments for azide coordination, with the negatively polarized carbonyl oxygen atoms forming attractive interactions with the positively polarized nitrogen atoms of azide guests [8]. Computational analyses reveal that the azide groups maintain remarkably consistent nitrogen-oxygen distances of approximately 3.2-3.5 Å, approaching the van der Waals contact limits and indicating strong attractive interactions [8].

The binding geometries in cucurbituril systems feature linear azide groups with preserved nitrogen-nitrogen-nitrogen bond angles of 172 ± 1° [8]. The central β-nitrogen and terminal γ-nitrogen atoms of azide guests form simultaneous contacts with two carbonyl oxygen atoms at the host portal, creating a bifurcated binding motif that enhances selectivity and stability. This binding arrangement requires a gauche conformation of azidoethyl chains, reflected by nitrogen-carbon-carbon-nitrogen dihedral angles ranging between 64° and 71° [8].

Cyclodextrin Inclusion Complexes

β-Cyclodextrin forms stable inclusion complexes with ferrocenyl azide and related organometallic azide derivatives through hydrophobic cavity encapsulation [9]. The binding process involves favorable enthalpy changes due to the displacement of high-energy water molecules from the cyclodextrin cavity, compensated by entropy penalties associated with guest immobilization. These complexes exhibit binding constants in the range of 10³-10⁴ M⁻¹, providing sufficient stability for catalytic applications while allowing reversible guest exchange [9].

The spatial organization within cyclodextrin complexes enables precise control over azide orientation relative to reactive partners. Analysis of principal axes of inertia reveals consistent relative positioning parameters, with distance separations (r) of 0.5-5.6 Å and angular orientations (θ, φ) that depend critically on guest structure and substitution patterns [9]. These geometric constraints translate directly into enhanced regioselectivity and rate acceleration in subsequent chemical transformations.

Calixarene and Porphyrin-Based Recognition Platforms

Calixarene derivatives provide multiple hydrogen bonding sites that enable simultaneous recognition of both azide functionality and substrate molecules. The conformational flexibility of calixarene scaffolds allows adaptive binding to guests of varying sizes while maintaining selectivity through complementary electrostatic interactions [10]. Porphyrin-based metallacages demonstrate exceptional versatility in azide recognition, combining metal coordination sites with extended π-conjugated surfaces that provide multiple binding modes for azide-functionalized guests [10].

Metalloenzyme-Inspired Coordination Geometries for Regioselective Insertion

The development of metalloenzyme-inspired catalytic systems represents a biomimetic approach that replicates the exquisite selectivity and efficiency observed in natural enzymatic processes. These systems utilize precisely defined coordination environments to achieve regioselective azide insertion reactions through controlled substrate positioning and electronic activation [11] [12] [13].

Iron-Based Halogenase Mimetics

Non-heme iron(II)/α-ketoglutarate-dependent halogenases provide the structural foundation for developing azide insertion catalysts. The SyrB2 halogenase, particularly the A118G mutant, demonstrates direct carbon-hydrogen azidation capability through a hydrogen atom transfer and radical rebound mechanism [14] [15]. The active site features an iron(II) center coordinated by two histidine residues, one aspartate residue, and α-ketoglutarate, creating a distorted octahedral geometry optimized for small molecule binding and activation.

Structural characterization reveals iron-nitrogen distances of 1.95-2.05 Å for azide coordination, with Fe-N-N bond angles ranging from 120° to 135° [16]. The relatively short metal-ligand distances indicate strong coordinative interactions that facilitate subsequent nitrogen transfer reactions. The enzyme achieves regioselectivity through precise substrate positioning within the active site binding pocket, where steric interactions between the substrate and key active site residues determine the preferred site of hydrogen atom abstraction [17].

Copper Single-Atom Catalytic Systems

Oxygen-coordinated copper(II) single-atom catalysts demonstrate remarkable activity in azide-alkyne cycloaddition reactions without requiring external reducing agents [12]. The CuN₂O₄ coordination environment features distorted octahedral geometry with copper-nitrogen distances of 1.92-2.08 Å and Cu-N-N bond angles of 125-140°. The oxygen coordination atoms play crucial roles in stabilizing the copper(II) oxidation state while facilitating azide activation through electronic effects.

The catalytic mechanism involves direct azide coordination to the copper center, followed by alkyne substrate approach and cycloaddition. Turnover frequencies reach 1-10 s⁻¹ under ambient conditions, representing significant rate enhancements compared to uncatalyzed reactions [12]. The high chemoselectivity (>90%) results from the preferential activation of azide substrates over competing nucleophiles, achieved through the specific electronic properties of the oxygen-coordinated copper environment.

Nickel Pincer Complex Architecture

Nickel(II) pincer complexes featuring PNN ligand frameworks provide exceptional control over azide insertion reactions through a non-metal-ligand-cooperation pathway [18]. The pincer architecture creates a well-defined coordination environment with nickel-nitrogen distances of 1.88-1.95 Å and Ni-N-N bond angles of 115-130°. The rigid pincer framework prevents catalyst decomposition while providing steric control over substrate approach trajectories.

The catalytic cycle involves alcohol dehydrogenation to generate nickel hydride intermediates, followed by azide insertion into the metal-hydrogen bond. The resulting nickel-azide species undergoes nitrogen extrusion to form metal-amide intermediates that react with aldehydes to generate imine products [18]. This pathway circumvents the need for stoichiometric phosphine reagents, representing an environmentally benign alternative to traditional Staudinger chemistry.

Manganese and Cobalt Coordination Complexes

Manganese(III) porphyrin complexes exhibit axial azide coordination with metal-nitrogen distances of 2.02-2.15 Å and Mn-N-N bond angles of 120-135° [4]. The porphyrin macrocycle provides electronic stabilization through π-conjugation while enabling fine-tuning of reactivity through peripheral substituent effects. These systems demonstrate particular efficacy in carbon-hydrogen azidation reactions, where the high-valent manganese center facilitates hydrogen atom abstraction followed by azide radical transfer.

Cobalt(III) complexes featuring octahedral N₆ coordination environments accommodate multiple terminal azide ligands with Co-N distances of 1.95-2.02 Å [19]. The first reported tetra-azide cobalt(III) complex demonstrates that high azide loading enhances biomimetic catalytic activity through cooperative effects. These multi-azide systems exhibit turnover frequencies of 0.05-0.5 s⁻¹ in oxidative coupling reactions, with regioselectivity determined by the spatial arrangement of azide ligands around the cobalt center [19].

Hydrogen Bond Acceptor Count

2

Exact Mass

64.99899129 g/mol

Monoisotopic Mass

64.99899129 g/mol

Heavy Atom Count

4

Dates

Last modified: 11-21-2023

Explore Compound Types